7-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Overview
Description
7-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C21H17FN4O3 and its molecular weight is 392.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.12846858 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical and Medicinal Properties
Pyrazolo[1,5-a]pyrimidine scaffold, closely related to the compound , is a privileged structure in drug discovery, showing a wide range of medicinal properties including anticancer, anti-inflammatory, and anti-infectious activities. The structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine derivatives have gained significant attention, indicating room for further exploration of this scaffold in developing potential drug candidates. These compounds' synthetic strategies and their significant biological properties have been extensively reviewed, highlighting their importance in medicinal chemistry (Cherukupalli et al., 2017).
Optoelectronic Applications
Besides their medicinal applications, pyrimidine derivatives, similar to the core structure of the compound of interest, have found applications in optoelectronic materials. Research shows that incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. Such derivatives have been used in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, highlighting their significance in the development of electronic devices and luminescent materials (Lipunova et al., 2018).
Role in Tuberculosis Treatment
In the context of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis treatment, the relevance of pyrazolo[1,5-a]pyrimidine derivatives is indirectly highlighted through the discussion on the use of various drug regimens. The strategic selection of drugs, based on efficacy, safety, and cost, including fluoroquinolones and other second-line drugs, underscores the importance of innovative compounds in tackling such challenging medical conditions (Caminero et al., 2010).
Synthetic Strategies and Biological Significance
The synthesis and application of pyrazole derivatives, sharing a common framework with the compound in discussion, have been extensively investigated due to their widespread biological activities, including anticancer, analgesic, and anti-inflammatory properties. The success of pyrazole COX-2 inhibitors underscores the therapeutic potential of these heterocycles in medicinal chemistry, offering insights into the design and development of novel drugs (Dar & Shamsuzzaman, 2015).
Optical Sensing and Medicinal Applications
Pyrimidine derivatives have been explored as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for use as sensing probes. These applications, coupled with their biological and medicinal significance, illustrate the versatility of pyrimidine-based compounds in both scientific research and practical applications (Jindal & Kaur, 2021).
Properties
IUPAC Name |
7-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3/c1-28-18-8-3-13(11-19(18)29-2)17-9-10-23-20-12-16(25-26(17)20)21(27)24-15-6-4-14(22)5-7-15/h3-12H,1-2H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJUJHYRNBLGHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=NC3=CC(=NN23)C(=O)NC4=CC=C(C=C4)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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